molecular formula C12H4F2N2O B1450735 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile CAS No. 2083617-82-5

2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

Cat. No. B1450735
M. Wt: 230.17 g/mol
InChI Key: FKMLTPDJPCYVHT-UHFFFAOYSA-N
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Description

2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, also known as 2FIC, is an electron-deficient molecule . It is used as a building block to prepare non-fullerene acceptors (NFAs) such as ITIC-2F, IHIC-2F, IEIC-2F, IXIC-2F for highly efficient organic photovoltaic devices .


Synthesis Analysis

A series of A-D-A’-D-A-type electron acceptors based on alkylated indacenodithiophene (C8IDT), dicyanated thiophene-flanked 2,1,3-benzothiadiazole (CNDTBT), and 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (FINCN) are synthesized to investigate the effect of substituents on their photovoltaic properties .


Molecular Structure Analysis

The molecular formula of 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is C12H4F2N2O . The InChI code is 1S/C12H4F2N2O/c13-10-1-8-7 (6 (4-15)5-16)3-12 (17)9 (8)2-11 (10)14/h1-2H,3H2 .


Chemical Reactions Analysis

2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a strong electron-withdrawing molecule and can react with aldehydes through the Knoevenagel condensation reaction . This allows product absorption to extend to the near-infrared region through intramolecular charge transfer between strongly electron molecules and strong electron absorber molecules .


Physical And Chemical Properties Analysis

The molecular weight of 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is 230.17 g/mol . It has a topological polar surface area of 64.6 Ų . It has no hydrogen bond donors and five hydrogen bond acceptors .

Scientific Research Applications

Organic Solar Cells

2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has been extensively studied for its applications in organic solar cells. Researchers have explored its use in various molecular structures to enhance photovoltaic properties. For instance, a study designed several molecules incorporating this compound to achieve improved photovoltaic properties, such as higher absorption strength, optimized re-organization energy values, and better open circuit voltages, indicative of its potential in solar cell technology (Ali et al., 2020). Similarly, another study synthesized asymmetric non-fullerene electron-acceptors using this compound and found that these molecules exhibited enhanced spectral absorption, improved molar extinct coefficients, and more favorable molecular energy levels, leading to high power conversion efficiencies in solar cells (Liu et al., 2020).

Photovoltaic Performance Enhancement

The compound has been instrumental in designing small molecule acceptors with various structural modifications to improve the optoelectronic properties of organic solar cells. For instance, a study highlighted the development of small molecule acceptors containing 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, which showed significant potential in enhancing the optoelectronic properties like absorption peak wavelength and electron mobilities compared to reference molecules (Ans et al., 2019).

Interface and Grain Boundary Passivation

The compound has been used to study the effects of terminal groups in perovskite solar cells, particularly for interface and grain boundary passivation. A study introduced organic semiconductors containing 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile into perovskite films, which resulted in improved crystallization rates, crystal sizes, and efficient charge transport channels. This led to a significant increase in power conversion efficiency and device stability (Gao et al., 2020).

Safety And Hazards

The safety and hazards of 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile are indicated by the hazard statements H301+H311+H331-H315-H319 . Precautionary measures include P261-P264-P280-P301+P310+P330-P302+P352+P312-P403+P233 .

properties

IUPAC Name

2-(5,6-difluoro-3-oxoinden-1-ylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4F2N2O/c13-10-1-8-7(6(4-15)5-16)3-12(17)9(8)2-11(10)14/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMLTPDJPCYVHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

CAS RN

2083617-82-5
Record name (5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Reactant of Route 2
2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Reactant of Route 3
2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Reactant of Route 4
2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Reactant of Route 5
2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Reactant of Route 6
2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

Citations

For This Compound
334
Citations
C Zhu, K An, W Zhong, Z Li, Y Qian, X Su… - Chemical …, 2020 - pubs.rsc.org
Two new non-fullerene acceptors, namely QIP-4F and QIP-4Cl, containing a novel imide-functionalized quinoxaline (QI) moiety fused with a thienylthiophene unit as the central building …
Number of citations: 23 pubs.rsc.org
S Liu, B Zhao, Z Cong, Q Cheng, W Wang, H Pan… - Dyes and …, 2020 - Elsevier
By altering the end-capping groups from 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile to 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile and 2-(5,6-…
Number of citations: 7 www.sciencedirect.com
J Xiao, T Yan, T Lei, Y Li, Y Han, W Song, S Tan, Z Ge - Organic …, 2020 - Elsevier
A series of small molecule acceptors (SMAs) based on a benzodithiophene-pyrrolobenzothiadiazole-based nine fused-ring core and different end groups of 2-(5,6-difluoro-3-oxo-2,3-…
Number of citations: 10 www.sciencedirect.com
P Jiang, H Lu, QQ Jia, S Feng, C Li, HB Li… - Journal of Materials …, 2019 - pubs.rsc.org
Two novel fused ring electron acceptors PDT and PDT-T have been designed, synthesized and used in organic solar cells. PDT comprises a central 4,10-bis(hexyloxy)-6,6,12,12-tetrakis…
Number of citations: 21 pubs.rsc.org
T Duan, L Hou, J Fu, Z Kan, Q Yang, Q Chen… - Chemical …, 2020 - pubs.rsc.org
Two different terminal groups, rhodanine-flanked benzo[c][1,2,5]thiadiazole (BR) and 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (IM2F), were connected to an …
Number of citations: 6 pubs.rsc.org
L Ye, Y Xie, Y Xiao, J Song, C Li, H Fu… - Journal of Materials …, 2019 - pubs.rsc.org
Asymmetric acceptor–donor–acceptor (ADA)-type fused-ring electron acceptors (FREAs) have recently attracted increasing interest due to their excellent photovoltaic properties. …
Number of citations: 46 pubs.rsc.org
J Zhu, X Zheng, H Tan, H Tan, J Yang, J Yu… - Chemical Physics …, 2019 - Elsevier
Two acceptor-donor1-donor2-donor1-acceptor (AD 1 -D 2 -D 1 -A)-type narrow bandgap small molecules BDT(IDT-IC) 2 and BDT(IDT-IC-2F) 2 with indacenodithiophene–…
Number of citations: 11 www.sciencedirect.com
B Zhao, W Wang, Y Xie, H Zhao, L Wang… - Journal of Materials …, 2020 - pubs.rsc.org
Four new main-chain-twisted acceptor–donor–acceptor-type (A–D–A) non-fullerene acceptors (i-mO-4F, i-mO-4Cl, i-pO-4F, and i-pO-4Cl) were designed and synthesized, featuring the …
Number of citations: 11 pubs.rsc.org
X Liu, Y Zhang, J Wu, Y Ma, KKT Lau… - The Journal of …, 2022 - ACS Publications
4,4′-Spiro-bis[cyclopenta[2,1-b;3,4-b′]dithiophene] (SCT) is a versatile building block for constructing three-dimensional (3D) π-conjugated molecules for use in organic electronics. …
Number of citations: 4 pubs.acs.org
Q Guo, X Zhu, X Dong, Q Zhu, J Fang, X Guo… - Journal of Materials …, 2019 - pubs.rsc.org
In this work, a new non-fullerene small molecule acceptor (NF-SMA) named BP-4F, based on benzo[1,2-b:4,5-b′]di(cyclopenta[2,1-b:3,4-b′]dithiophene) with 4-(2-ethylhexyl)phenyl …
Number of citations: 28 pubs.rsc.org

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